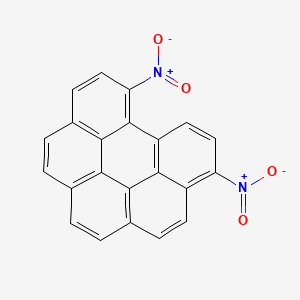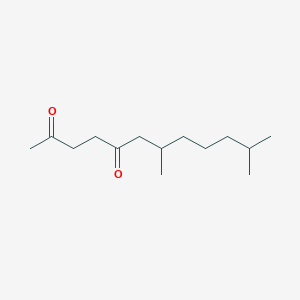
7,11-Dimethyldodecane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,11-Dimethyldodecane-2,5-dione is an organic compound with the molecular formula C14H26O2. It is characterized by the presence of two ketone groups at the 2nd and 5th positions and methyl groups at the 7th and 11th positions on a dodecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecane-2,5-dione typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of ethyl malonate with mesityl oxide in the presence of sodium in absolute alcohol, followed by refluxing with potassium hydroxide . The reaction mixture is then acidified and purified to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7,11-Dimethyldodecane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction may produce diols.
Applications De Recherche Scientifique
7,11-Dimethyldodecane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 7,11-Dimethyldodecane-2,5-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the methyl groups may influence the compound’s hydrophobic interactions and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,5-Dimethyldodecane: Lacks the ketone groups, making it less reactive in certain chemical reactions.
7,11-Dimethyldodecane: Similar structure but without the ketone groups, affecting its chemical properties and reactivity.
Uniqueness: 7,11-Dimethyldodecane-2,5-dione is unique due to the presence of both ketone and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its structural features make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
84424-91-9 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
7,11-dimethyldodecane-2,5-dione |
InChI |
InChI=1S/C14H26O2/c1-11(2)6-5-7-12(3)10-14(16)9-8-13(4)15/h11-12H,5-10H2,1-4H3 |
Clé InChI |
IENPUAZTYALEFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


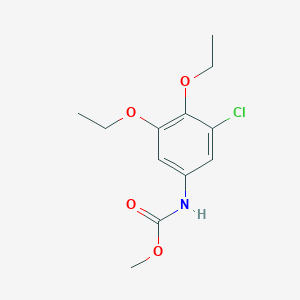

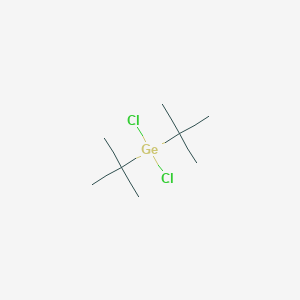
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)

![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)

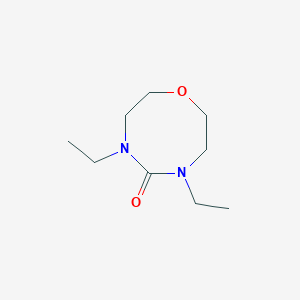
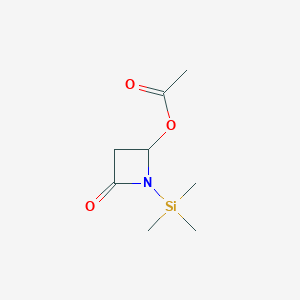
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
